molecular formula C7H11N3O2 B6205600 3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 1824329-19-2

3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6205600
CAS No.: 1824329-19-2
M. Wt: 169.2
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Description

3-azidocyclohexane-1-carboxylic acid, mixture of diastereomers, is a compound that features an azido group (-N₃) attached to a cyclohexane ring, which also bears a carboxylic acid group (-COOH). This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and reactivity, making this mixture particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azidocyclohexane-1-carboxylic acid typically involves the introduction of the azido group to a cyclohexane derivative. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane carboxylic acid reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to separate the desired diastereomers from any by-products.

Chemical Reactions Analysis

Types of Reactions

3-azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The azido group can participate in substitution reactions to form other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Cyclohexane-1-carboxylic acid with an amine group.

    Substitution: Various substituted cyclohexane derivatives depending on the reacting nucleophile.

Scientific Research Applications

3-azidocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-azidocyclohexane-1-carboxylic acid depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings when reacted with alkynes. This property is exploited in various chemical and biological applications to create stable linkages between molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.

    3-aminocyclohexane-1-carboxylic acid:

    Cyclohexane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and uses.

Uniqueness

3-azidocyclohexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and compounds with specific functionalities.

Properties

CAS No.

1824329-19-2

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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